4-Chlorobenzhydrol

LogP lipophilicity reversed-phase HPLC

4-Chlorobenzhydrol (4-chlorodiphenylmethanol, CAS 119-56-2) is a mono-chlorinated diarylmethanol with the formula C₁₃H₁₁ClO and a molecular weight of 218.68 g·mol⁻¹. It exists as a white to off-white crystalline solid with a melting point of 58–62 °C and a boiling point of 150–151 °C at 2.6 mmHg.

Molecular Formula C13H11ClO
Molecular Weight 218.68 g/mol
CAS No. 119-56-2
Cat. No. B192747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzhydrol
CAS119-56-2
Synonyms4-chloro-α-phenyl-benzenemethano;  (4-Chlorophenyl)phenylmethanol;  NSC 59990;  p-Chlorobenzhydrol;  α-(4-Chlorophenyl)benzyl Alcohol;  USP Meclizine Related Compound A; 
Molecular FormulaC13H11ClO
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H
InChIKeyAJYOOHCNOXWTKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzhydrol (CAS 119-56-2): Core Physicochemical Identity and Procurement-Grade Characterization


4-Chlorobenzhydrol (4-chlorodiphenylmethanol, CAS 119-56-2) is a mono-chlorinated diarylmethanol with the formula C₁₃H₁₁ClO and a molecular weight of 218.68 g·mol⁻¹ [1]. It exists as a white to off-white crystalline solid with a melting point of 58–62 °C and a boiling point of 150–151 °C at 2.6 mmHg . The compound bears a single chlorine substituent at the para position of one phenyl ring, which distinguishes it from the unsubstituted parent benzhydrol (diphenylmethanol, CAS 91-01-0, mp 65–68 °C) and the bis-chlorinated analog 4,4′-dichlorobenzhydrol (CAS 90-97-1, mp 91–95 °C) [2]. This structural feature confers a measured/predicted LogP of 3.34–3.42, approximately 0.7 log units higher than benzhydrol (LogP 2.67), translating to roughly five-fold greater lipophilicity with direct consequences for chromatographic retention, solvent partitioning, and biological membrane permeability [3].

Why Benzhydrol, 4,4′-Dichlorobenzhydrol, or Other Analogs Cannot Serve as Drop-In Replacements for 4-Chlorobenzhydrol


4-Chlorobenzhydrol occupies a specific structural and regulatory niche that precludes simple substitution by unsubstituted benzhydrol, 4,4′-dichlorobenzhydrol, or other 4-substituted benzhydrol derivatives. First, the single para-chlorine atom is a pharmacophoric requirement in the final APIs cloperastine and bepotastine; the chlorine is retained in the drug scaffold and its absence (benzhydrol) or duplication (4,4′-dichlorobenzhydrol) would yield a different molecular entity with altered receptor binding and regulatory status [1]. Second, 4-chlorobenzhydrol is codified in multiple pharmacopoeias as a specified impurity reference standard—Meclizine USP Related Compound A, Meclozine EP Impurity B, and Cetirizine 4-Chlorobenzhydrol Impurity (USP)—whereas benzhydrol serves as Cyclizine Impurity B (EP); these assignments are not interchangeable in quality control workflows . Third, the chlorine substituent alters the compound's ionization efficiency in GC-MS and its retention time in reversed-phase HPLC relative to benzhydrol, making 4-chlorobenzhydrol the validated internal standard for specific assays such as urinary N-demethyl antipyrine metabolite quantification . A procurement decision that substitutes a generic benzhydrol risks regulatory non-compliance, assay failure, or synthetic route collapse.

4-Chlorobenzhydrol Quantitative Differentiation: Head-to-Head and Cross-Study Evidence Against Closest Analogs


LogP-Driven Chromatographic Retention and Solvent Partitioning: 4-Chlorobenzhydrol vs. Benzhydrol

The chlorine substituent at the para position of 4-chlorobenzhydrol increases its measured/predicted octanol-water partition coefficient (LogP) by approximately 0.7 log units relative to unsubstituted benzhydrol [1]. This corresponds to an approximately five-fold higher equilibrium concentration in the organic phase, which directly impacts reversed-phase chromatographic retention (longer tR), liquid-liquid extraction efficiency, and suitability as an internal standard that must resolve from early-eluting analytes [2].

LogP lipophilicity reversed-phase HPLC solvent extraction internal standard selection

Biocatalytic Production Efficiency: (R)-4-Chlorobenzhydrol Space-Time Yield with Engineered Alcohol Dehydrogenase

The engineered alcohol dehydrogenase mutant seq5-D150I (D150I substitution in ADH seq5) achieved a threefold increase in kcat and a low Km for the asymmetric reduction of 4-chlorobenzophenone to (R)-4-chlorobenzhydrol, yielding a space-time yield of 150 g·L⁻¹·day⁻¹ [1]. In the same study, the related chiral intermediate (S)-4-chlorophenylpyridylmethanol (for bepotastine) reached 263.4 g·L⁻¹·day⁻¹ under identical optimized conditions (pH, temperature, buffer, metal ion concentrations) [1]. The wild-type ADH seq5 showed substantially lower activity toward these bulky diaryl ketones, and naturally occurring ADHs are essentially inactive on these substrates, establishing mutant seq5-D150I as an enabling catalyst for (R)-4-chlorobenzhydrol manufacture [1].

biocatalysis alcohol dehydrogenase space-time yield chiral intermediate cloperastine

Pharmacopoeial Identity: Distinct Regulatory Impurity Assignments for 4-Chlorobenzhydrol vs. Benzhydrol

4-Chlorobenzhydrol is codified as an official pharmacopoeial impurity reference standard in three distinct monographs: Meclizine USP Related Compound A, Meclozine EP Impurity B, and Cetirizine 4-Chlorobenzhydrol Impurity (USP) [1]. By contrast, benzhydrol (diphenylmethanol) is designated as Cyclizine Impurity B (EP) . These assignments are API-specific and are not cross-substitutable in validated analytical methods. The chlorine atom is essential for the regulatory identity; a laboratory attempting to use benzhydrol as a surrogate for 4-chlorobenzhydrol in a USP or EP compliant assay would fail method suitability criteria.

pharmacopoeia reference standard impurity profiling regulatory compliance quality control

Enantiomeric Resolution on Novel CC19-R Chiral Stationary Phase: Quantified Rs for 4-Chlorobenzhydrol

On a CC19-R homochiral porous organic cage (POC)-based chiral stationary phase (CSP) operated in normal-phase HPLC, racemic 4-chlorobenzhydrol was enantioseparated with a resolution (Rs) of 3.66 [1]. In the same study, other racemates resolved included cetirizine dihydrochloride (Rs = 4.23), 1,2-diphenyl-1,2-ethanediol (Rs = 6.50), and 3-(benzyloxy)propane-1,2-diol (Rs = 3.50) [1]. Critically, the CC19-R column resolved eight racemates in NP-HPLC and five racemates in RP-HPLC that were not separated on a previously reported NC1-R POC column, and it demonstrated complementarity to commercial Chiralpak AD-H and Chiralcel OD-H columns, separating some racemates that the commercial columns could not resolve or resolved poorly [1]. The column maintained retention time RSD < 1.0% and resolution RSD < 1.8% over 400 injections [1].

chiral HPLC enantiomeric separation porous organic cage chiral stationary phase resolution factor

Simulated Moving Bed (SMB) Chromatographic Resolution: Enantiopurity and Productivity Metrics

A patented SMB chromatography method using a Chiralpak AD-H stationary phase (amylose tris(3,5-dimethylphenylcarbamate) coated on silica) with n-hexane/ethanol/trifluoroacetic acid mobile phase resolved racemic 4-chlorobenzhydrol into its R- and S-enantiomers with purities of 99.6% and 99.5% respectively at a feed concentration of 5 g/L, and 99.6% and 99.3% respectively at 10 g/L [1]. Productivity reached 0.32–1.95 kg of each enantiomer per kg of stationary phase per day, with mobile phase consumption of 23.0–25.4 L/kg and recovery rates of 97.8–98.2% [1]. The method enables continuous, automated production of optically pure 4-chlorobenzhydrol enantiomers directly from the racemate.

simulated moving bed chromatography chiral resolution enantiopurity process-scale separation continuous manufacturing

4-Chlorobenzhydrol Application Scenarios: Where Evidence Shows This Compound Is the Scientifically Justified Choice


Chiral Intermediate for Cloperastine and Bepotastine API Synthesis

(R)-4-Chlorobenzhydrol is the direct chiral building block for the antitussive/antihistamine agent cloperastine. The engineered ADH seq5-D150I biocatalytic route achieves a space-time yield of 150 g·L⁻¹·day⁻¹ with high enantiomeric excess, the highest reported yield to date for this compound [1]. The chlorine atom at the para position is retained in the final drug scaffold; unsubstituted benzhydrol or 4,4′-dichlorobenzhydrol would yield different chemical entities that are not the approved API. Procurement of (R)-4-chlorobenzhydrol with documented enantiopurity (≥99% ee) is essential for downstream synthetic fidelity.

Validated Internal Standard for Urinary Metabolite Quantification by GC-MS

4-Chlorobenzhydrol has been specifically validated as the internal standard for the measurement of the N-demethyl antipyrine metabolite in human urine by gas chromatography-mass spectrometry . Its chlorine substituent provides a characteristic mass spectral pattern and, combined with its LogP of ~3.4, ensures adequate chromatographic resolution from the target analyte and endogenous matrix components. Benzhydrol (LogP 2.67) would exhibit different retention and ionization behavior, invalidating the published method unless a full re-validation is performed.

Pharmacopoeial Reference Standard for Meclizine/Meclozine and Cetirizine Impurity Testing

4-Chlorobenzhydrol is the official USP Related Compound A for Meclizine and EP Impurity B for Meclozine, as well as a designated cetirizine impurity standard . QC laboratories performing compendial testing must use the exact specified reference standard. Any substitution—including the use of generic benzhydrol or reagent-grade 4-chlorobenzhydrol without pharmacopoeial certification—renders the analytical results non-compliant for regulatory submission purposes.

Chiral Chromatographic Method Development and Column Benchmarking

The quantified resolution (Rs = 3.66) of 4-chlorobenzhydrol on a novel CC19-R homochiral POC-based CSP [2] makes this compound a useful probe analyte for evaluating new chiral stationary phases. Its intermediate resolution value (neither too easy nor too difficult to separate) allows column manufacturers and analytical laboratories to benchmark performance against commercial Chiralpak AD-H and Chiralcel OD-H columns, which may fail to resolve certain racemates that the POC-based CSPs can separate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chlorobenzhydrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.